molecular formula C30H32O4 B594103 (R)-2,2/'-BINAPHTHYL-14-CROWN-4 CAS No. 128778-82-5

(R)-2,2/'-BINAPHTHYL-14-CROWN-4

Cat. No.: B594103
CAS No.: 128778-82-5
M. Wt: 456.582
InChI Key: BMLMXHGEPZIPDK-GDLZYMKVSA-N
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Description

Significance of Chiral Macrocyclic Ethers in Contemporary Chemistry

Chiral macrocyclic ethers, a prominent class of crown ethers, have garnered considerable attention in modern chemistry due to their unique ability to selectively recognize and bind with specific enantiomers. This property of enantioselective recognition is of paramount importance in numerous scientific fields, including pharmaceutical development, materials science, and chemical analysis. researchgate.netresearchgate.net The stable conformation and the relative ease with which they can be functionalized make them ideal candidates for creating highly selective host molecules. researchgate.netoup.com

The primary application of these chiral macrocycles lies in the separation of racemic mixtures, which is a critical process in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. scispace.com Chiral crown ethers are employed as chiral selectors in various analytical techniques, most notably in high-performance liquid chromatography (HPLC) and capillary electrophoresis, to resolve enantiomers of compounds like amino acids and their derivatives. researchgate.netnih.govtandfonline.com The interaction between the chiral crown ether and the guest molecule is typically a complex interplay of hydrogen bonding, steric hindrance, and dipole-dipole interactions, which allows for the discrimination between two enantiomers. nih.gov

The effectiveness of a chiral crown ether in enantiomeric recognition is often evaluated by methods such as UV-vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. researchgate.net Research in this area continues to focus on the design and synthesis of new chiral crown ethers with enhanced selectivity and broader applicability for the separation of a wider range of chiral compounds. researchgate.netmdpi.com

The 1,1'-Binaphthyl Moiety as a Privileged Chiral Framework

The 1,1'-binaphthyl unit is a cornerstone in the design of a multitude of chiral ligands and catalysts due to its unique structural properties. Its chirality arises from atropisomerism, which is the restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. This results in a stable, non-planar, and chiral conformation that is not prone to racemization under normal conditions. researchgate.net This inherent and robust chirality makes the binaphthyl scaffold a "privileged" framework in asymmetric synthesis and molecular recognition.

The versatility of the 1,1'-binaphthyl moiety is further enhanced by the ability to introduce a wide array of functional groups at various positions on the naphthalene rings. This allows for the fine-tuning of the steric and electronic properties of the resulting molecule, enabling the creation of highly specific catalysts and hosts for a variety of chemical transformations and recognition events. researchgate.net Derivatives of 1,1'-binaphthyl, such as BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used in asymmetric catalysis.

In the context of chiral crown ethers, the binaphthyl unit provides a well-defined and rigid chiral barrier that is essential for effective enantiomeric discrimination. The steric bulk of the naphthalene rings creates a chiral cavity that can preferentially accommodate one enantiomer over the other. This has led to the development of numerous binaphthyl-based crown ethers that exhibit excellent chiral recognition capabilities for a range of guest molecules, particularly the ammonium (B1175870) salts of amino acids and amines. tandfonline.comnih.gov

Historical Context of Crown Ether Development and Supramolecular Chemistry Principles

The field of crown ether chemistry was inaugurated in 1967 through the serendipitous discovery by Charles J. Pedersen, a chemist at DuPont. nih.govnih.gov While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a crystalline by-product which he identified as dibenzo-18-crown-6. He observed its remarkable ability to solubilize potassium salts in nonpolar solvents. nih.govnih.gov This discovery laid the groundwork for the field of supramolecular chemistry, which studies the interactions between molecules that are held together by non-covalent bonds. For his pioneering work, Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987. nih.gov

Crown ethers are named using a simple convention: the first number indicates the total number of atoms in the macrocyclic ring, and the second number denotes the number of oxygen atoms. nih.gov Their ability to selectively bind cations is a function of the compatibility between the size of the cation and the cavity of the crown ether. For instance, 18-crown-6 (B118740) has a high affinity for the potassium ion, while the smaller 15-crown-5 (B104581) and 12-crown-4 (B1663920) preferentially bind sodium and lithium ions, respectively.

The fundamental principle governing the interaction between a crown ether (the host) and a cation (the guest) is molecular recognition. This is driven by non-covalent interactions, primarily ion-dipole forces between the positively charged guest and the lone pairs of electrons on the oxygen atoms of the host. The preorganization of the host molecule into a conformation suitable for binding is a key concept in achieving high binding affinity and selectivity. This "host-guest" chemistry has found applications in phase-transfer catalysis, ion transport, and the development of chemical sensors.

Overview of Research Trajectories for (R)-2,2'-BINAPHTHYL-14-CROWN-4

While comprehensive research focusing exclusively on (R)-2,2'-BINAPHTHYL-14-CROWN-4 is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader context of chiral binaphthyl crown ethers. The primary focus of research involving such compounds is their application in enantioselective recognition and separation.

The structural design of (R)-2,2'-BINAPHTHYL-14-CROWN-4, which combines the chiral 1,1'-binaphthyl scaffold with a 14-crown-4 ether loop, suggests that it is engineered for the chiral recognition of small cations, particularly lithium ions, or the ammonium group of small chiral molecules. Research in this area typically involves the synthesis of the chiral crown ether and its subsequent evaluation as a chiral selector.

A significant application of related binaphthyl crown ethers is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govtandfonline.commdpi.com In this context, the chiral crown ether is immobilized onto a solid support, such as silica (B1680970) gel. The resulting CSP is then used to separate the enantiomers of various racemic compounds, especially amino acids and their derivatives. nih.gov The efficiency of the separation is assessed by parameters such as the separation factor and resolution.

Furthermore, studies on similar chiral crown ethers often explore their complexation behavior in solution using techniques like NMR spectroscopy and mass spectrometry to elucidate the mechanism of chiral recognition. researchgate.netpolyu.edu.hk Research may also delve into the synthesis of derivatives of (R)-2,2'-BINAPHTHYL-14-CROWN-4 with modified substituents on the binaphthyl rings to enhance its chiral recognition capabilities or to tailor its selectivity for specific guest molecules. mdpi.com The synthesis of such compounds often starts from enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL). oaes.ccsioc-journal.cn

Properties

CAS No.

128778-82-5

Molecular Formula

C30H32O4

Molecular Weight

456.582

IUPAC Name

(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1

InChI Key

BMLMXHGEPZIPDK-GDLZYMKVSA-N

SMILES

C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Synonyms

(R)-2,2/'-BINAPHTHYL-14-CROWN-4

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for R 2,2 Binaphthyl 14 Crown 4

Classical Approaches to Macrocyclization for 14-Crown-4 Systems

The formation of macrocycles, such as 14-crown-4 ethers, is often challenged by the tendency toward polymerization rather than intramolecular ring closure. wikipedia.org Classical approaches to overcome this challenge primarily involve high-dilution techniques and template-directed synthesis.

High-dilution conditions favor intramolecular reactions by decreasing the probability of intermolecular interactions that lead to oligomers and polymers. wikipedia.orgdcu.ieacs.org This is achieved by slowly adding the reactants to a large volume of solvent. acs.org

Template-directed synthesis utilizes metal cations to organize the precursor molecules, pre-organizing them for cyclization. wikipedia.orgacs.orgacs.org The cation, typically an alkali metal, coordinates with the heteroatoms of the open-chain precursor, bringing the reactive ends into proximity and facilitating the ring-closing reaction. acs.orgacs.org The Williamson ether synthesis is a common reaction employed in this context for the formation of crown ethers. acs.org

MethodPrincipleKey Features
High-Dilution Minimizes intermolecular reactions by maintaining low reactant concentrations.Slow addition of reactants, large solvent volume. acs.org
Template Synthesis A metal cation organizes the precursor for intramolecular cyclization. wikipedia.orgUse of alkali metal salts (e.g., Na+, K+), pre-organization of reactants. acs.org

Enantioselective Synthesis of the (R)-2,2'-BINAPHTHYL-14-CROWN-4 Framework

The key to the enantioselective synthesis of (R)-2,2'-BINAPHTHYL-14-CROWN-4 lies in the use of an optically pure precursor, namely (R)-1,1'-bi-2-naphthol ((R)-BINOL). The synthesis of optically pure BINOL itself can be achieved through resolution of the racemic mixture, often involving the formation of diastereomeric derivatives with a chiral resolving agent. orgsyn.orgwikipedia.org

Once optically pure (R)-BINOL is obtained, it is reacted with an appropriate oligoethylene glycol derivative to form the 14-crown-4 ether ring. A common method involves the reaction of (R)-BINOL with a di-tosylated or di-halogenated short-chain polyethylene (B3416737) glycol in the presence of a base, such as potassium carbonate. rug.nlrsc.org The reaction is typically carried out in a suitable solvent like acetone (B3395972) or DMF. rug.nlrsc.org The use of a catalytic amount of 18-crown-6 (B118740) can sometimes facilitate the reaction. rsc.org

A representative synthetic route involves the alkylation of (R)-BINOL with 2-chloroethanol, followed by mesylation to create a good leaving group. This intermediate is then reacted with a suitable diol under basic conditions to yield the final crown ether. rug.nl

Strategies for Functionalization and Derivatization of the Binaphthyl Moiety in (R)-2,2'-BINAPHTHYL-14-CROWN-4

Functionalization of the binaphthyl unit within the crown ether framework allows for the tuning of its physical and chemical properties. iipseries.org Direct derivatization of the pre-formed macrocycle is a valuable strategy. iipseries.orgrsc.orgunibo.it For aromatic crown ethers, electrophilic aromatic substitution is a common method for introducing functional groups. iipseries.orgrsc.org

Common derivatization strategies include:

Halogenation: Introduction of bromine or other halogens onto the aromatic rings. iipseries.org

Nitration: Subsequent reduction of the nitro groups to amines provides a versatile handle for further modifications. iipseries.org

Sulfonation: The introduction of sulfonic acid groups can alter solubility and coordination properties. iipseries.org

Ortho-lithiation: This powerful technique allows for the introduction of a variety of electrophiles at specific positions on the binaphthyl rings. For example, treatment with n-butyllithium followed by quenching with an electrophile like DMF can introduce a formyl group, which can then be further modified. rug.nlacs.org

These functional groups can then be used to attach other molecules, such as chromophores or polymers, or to alter the electronic properties of the crown ether. iipseries.org

ReactionReagentsFunctional Group Introduced
Halogenation Molecular halogens (e.g., Br2)-Br
Nitration Nitrating agents (e.g., HNO3/H2SO4)-NO2
Sulfonation Sulfonating agents (e.g., H2SO4)-SO3H
Ortho-lithiation/Formylation n-BuLi, then DMF-CHO

Modular Synthesis for Integration into Complex Molecular Architectures

Modular synthesis provides a powerful approach for incorporating the (R)-2,2'-BINAPHTHYL-14-CROWN-4 unit into larger, more complex systems. nih.govnih.govwhiterose.ac.uk This strategy involves the preparation of building blocks that can be systematically varied and assembled to create diverse molecular architectures. nih.govwhiterose.ac.uk

By designing the (R)-2,2'-BINAPHTHYL-14-CROWN-4 with appropriate reactive handles, it can serve as a key module in the construction of:

Supramolecular polymers: Where the crown ether unit provides recognition sites for guest molecules, leading to self-assembly. nih.govacs.org

Chiral sensors: The inherent chirality of the binaphthyl unit can be exploited for the enantioselective detection of other molecules. researchgate.net

Catalyst systems: The crown ether can act as a ligand for a metal center or as a supramolecular catalyst itself, influencing the stereochemical outcome of a reaction. nih.govacs.orgorganic-chemistry.org

This modular approach allows for the systematic exploration of structure-property relationships and the development of functional materials with tailored properties. nih.govwhiterose.ac.uk

Advanced Host Guest Chemistry of R 2,2 Binaphthyl 14 Crown 4

Complexation with Alkali and Alkaline Earth Metal Ions

The ability of crown ethers to selectively bind metal cations is a cornerstone of their chemistry. This interaction is primarily driven by the electrostatic forces between the positively charged metal ion and the lone pairs of electrons on the oxygen atoms of the ether linkages. espublisher.com The size of the crown ether's cavity plays a crucial role in determining its binding affinity and selectivity for different metal ions. numberanalytics.com

Binding Affinity and Selectivity Studies

The binding properties of crown ethers are influenced by several factors, including the size and shape of the macrocyclic ring, the nature of the substituents on the ring, the solvent, and the temperature. numberanalytics.com For (R)-2,2'-BINAPHTHYL-14-CROWN-4, the 14-crown-4 ring structure suggests a preference for smaller alkali metal ions. Studies on various 14-crown-4 derivatives have shown a high selectivity for lithium ions (Li⁺) over other alkali metal ions like sodium (Na⁺) and potassium (K⁺). researchgate.netatlantis-press.comnankai.edu.cn The selectivity of crown ethers for binding cations is dependent on the structural match between the ionic radii of the cation and the cavity of the crown ether. atlantis-press.com Theoretical studies on 12-crown-4 (B1663920) derivatives, which also have a small cavity, have demonstrated a binding selectivity order of Li⁺ > Na⁺ > K⁺. atlantis-press.com This trend is attributed to the better size match between the Li⁺ ion and the smaller crown ether cavity. atlantis-press.comacs.org

The presence of the binaphthyl group can also influence the binding affinity. The bulky and rigid nature of this group can affect the conformation of the crown ether ring, thereby modulating its complexation behavior. muk.ac.irkyoto-u.ac.jp

Below is a table summarizing the selectivity of various crown ethers for alkali metal ions, which provides context for the expected behavior of (R)-2,2'-BINAPHTHYL-14-CROWN-4.

Crown EtherSelective forReference
12-Crown-4 DerivativesLi⁺ atlantis-press.com
14-Crown-4Li⁺ nankai.edu.cn
Benzo-15-Crown-5Na⁺ acs.org
18-Crown-6 (B118740)K⁺ espublisher.com
Benzo-18-Crown-6K⁺ acs.org
Dibenzo-18-Crown-6K⁺ muk.ac.ir

Ion-Dipole Interactions within the Crown Ether Cavity

The primary driving force for the complexation of metal ions by crown ethers is the ion-dipole interaction between the cation and the oxygen atoms of the polyether ring. espublisher.com The oxygen atoms are pre-arranged in a configuration that is favorable for coordination, leading to a strong electrostatic interaction. espublisher.com For smaller cations that fit well within the cavity, the crown ether can encapsulate the ion, with the oxygen atoms pointing towards the center to maximize the ion-dipole forces. acs.org In cases where the cation is smaller than the cavity, the flexible crown ether ring can deform to decrease the distance and enhance the interaction between the metal ion and the oxygen atoms. acs.org Conversely, if the cation is too large to enter the cavity, it may sit atop the crown ether ring. acs.org In the context of (R)-2,2'-BINAPHTHYL-14-CROWN-4, the relatively small 14-membered ring is well-suited to form a stable complex with smaller ions like Li⁺ through strong ion-dipole interactions within its cavity. researchgate.netnankai.edu.cn

Influence of Ring Size and Conformation on Metal Ion Recognition

The size of the crown ether ring is a critical determinant of its selectivity for metal ions. numberanalytics.comacs.org A "size-match selectivity" principle often applies, where the most stable complex is formed when the ionic radius of the metal ion closely matches the cavity size of the crown ether. westernsydney.edu.au For instance, 18-crown-6, with its larger cavity, shows a high affinity for potassium ions. espublisher.com In contrast, smaller crown ethers like 12-crown-4 and 14-crown-4 derivatives exhibit a preference for the smaller lithium ion. atlantis-press.comnankai.edu.cn

The conformation of the crown ether also plays a significant role. muk.ac.ir The flexibility or rigidity of the macrocycle impacts its selective binding behavior. muk.ac.ir The incorporation of bulky groups like the binaphthyl unit in (R)-2,2'-BINAPHTHYL-14-CROWN-4 introduces a degree of rigidity and specific conformational preferences. This can enhance selectivity by pre-organizing the binding site for a specific cation. kyoto-u.ac.jp The C2 axis of symmetry in the 1,1'-binaphthyl unit can render the two faces of the attached macrocyclic ring stereochemically distinct, which is a key feature for chiral recognition. tdl.org

Chiral Recognition of Organic Guests

A significant area of research in host-guest chemistry is the development of chiral hosts that can differentiate between the enantiomers of a chiral guest molecule. beilstein-journals.org Chiral crown ethers, such as those derived from binaphthyl units, have been at the forefront of this field since their initial synthesis by Cram and co-workers. kyoto-u.ac.jpbeilstein-journals.org

Enantioselective Binding of Chiral Primary Ammonium (B1175870) Cations

(R)-2,2'-BINAPHTHYL-14-CROWN-4 and related chiral crown ethers are particularly effective in the enantioselective recognition of chiral primary ammonium salts. beilstein-journals.orgscispace.com The binding mechanism involves the formation of a three-point hydrogen bonding interaction between the ammonium cation (R-NH₃⁺) and three of the oxygen atoms in the crown ether ring, creating a tripodal arrangement. scispace.comkoreascience.kr The chirality of the host molecule, imparted by the atropisomeric binaphthyl unit, creates a chiral environment that leads to diastereomeric complexes with the two enantiomers of the guest, having different stabilities. kyoto-u.ac.jp

The steric hindrance provided by the binaphthyl group acts as a "chiral barrier," directing the bulky substituents of the guest into a specific orientation to minimize steric repulsion. scispace.com This stereoselective steric interaction is a key factor in the chiral recognition process. koreascience.kr For instance, in related systems, the (R,R)-host has been shown to preferentially complex with the D-enantiomer of α-amino acid esters, where the larger substituent on the chiral center of the guest occupies the more spacious cavity of the host. scispace.com

Interaction with Amino Acid and Amino Ester Derivatives

The enantioselective recognition of amino acids and their derivatives is of great interest due to their biological significance. beilstein-journals.org Chiral crown ethers based on binaphthyl frameworks have demonstrated high enantioselectivity for these types of guests. scispace.comnih.gov The complexation is driven by the hydrogen bonding between the ammonium group of the amino acid or ester and the crown ether oxygen atoms. scispace.com

The following table presents data on the enantioselective binding of various chiral guests by related chiral crown ethers, illustrating the principles that would apply to (R)-2,2'-BINAPHTHYL-14-CROWN-4.

Chiral HostChiral GuestEnantioselectivity (K_S / K_R or K_R / K_S)SolventReference
Bpy-crown (pseudo 18-crown-6)Phenylglycine methyl ester hydrochloride2.1 (S/R)CH₂Cl₂ with 0.25% CH₃OH beilstein-journals.org
Chiral monoaza-18-crown-61-Phenylethylammonium perchlorate2.5 (R/S)Not specified nih.gov
Chiral lariat (B8276320) crown etherPhenylglycinol3.2 (R/S)Methanol/acetonitrile beilstein-journals.orgnih.gov
BINOL crown ether systemPhenylglycine23.4Acetonitrile/chloroform scispace.com

Molecular Recognition of Amines and Other Chiral Organic Substrates

The chiral cavity of (R)-2,2'-binaphthyl-14-crown-4 and its analogues, created by the C2-symmetric binaphthyl unit, provides a unique environment for the enantioselective recognition of primary ammonium salts and other chiral organic molecules. beilstein-journals.orgresearchgate.net These crown ethers are particularly effective in discriminating between the enantiomers of amino acids and their derivatives, as well as other biologically relevant amines. beilstein-journals.orgresearchgate.net The principle of chiral recognition relies on the formation of diastereomeric host-guest complexes with different stabilities. kyoto-u.ac.jp

Research has demonstrated that the enantioselectivity of these binaphthyl-based crown ethers is significantly influenced by the structural rigidity of the host molecule. mdpi.com A more rigid conformation enhances the pre-organization of the binding site, leading to a higher degree of enantiomeric recognition. mdpi.com The substitution pattern on the binaphthyl unit can also direct the binding of guest molecules, creating "chiral barriers" that favor interaction with one enantiomer over the other. scispace.com

Detailed studies have quantified the enantioselective binding capabilities of these systems. For instance, a chiral lariat crown ether derived from binaphthol exhibited preferential binding for the R-enantiomer of phenylglycinol over the S-enantiomer, with association constants (Kass) of 30 M⁻¹ and 9 M⁻¹, respectively, in a methanol/acetonitrile solvent mixture. beilstein-journals.org Another study investigating a homochiral phenolic crown ether with "aryl chiral barriers" reported a significant enantiodiscrimination in favor of (R)-phenylalaninol, with a difference in the Gibbs free energy of association (ΔR-SΔG) of 6.4 kJ mol⁻¹. beilstein-journals.org

The molecular recognition extends to a variety of chiral substrates, including ketones, epoxides, and various alkaline substances, particularly when the crown ether moiety is incorporated into more complex structures like covalent organic frameworks (COFs). nih.gov These frameworks can effectively separate important drug enantiomers. nih.gov

Below is a table summarizing research findings on the molecular recognition of various chiral substrates by binaphthyl-crown ether systems.

Host Compound TypeGuest MoleculeEnantioselectivity DataSolventReference
Binaphthyl Lariat Crown EtherPhenylglycinolKass (R) = 30 M⁻¹, Kass (S) = 9 M⁻¹Methanol/Acetonitrile beilstein-journals.org
Homochiral Phenolic Crown EtherPhenylalaninolΔR-SΔG = 6.4 kJ mol⁻¹Chloroform beilstein-journals.org
Covalent Organic Framework with Binaphthyl Crown EtherZopicloneBinding Energy (R) = -3.4 kJ mol⁻¹, Binding Energy (S) = -18.8 kJ mol⁻¹N/A (Calculated) nih.gov
4,4'-Biphenanthryl Crown Ether2-AminotetralinHigh Enantiomer SelectivityChloroform/Water rsc.org
4,4'-Biphenanthryl Crown Ether1,2-DiphenylethylamineHigh Enantiomer SelectivityChloroform/Water rsc.org

Mechanisms of Host-Guest Interaction and Complex Stability

The stability of the complexes formed between (R)-2,2'-binaphthyl-14-crown-4 and its guests is governed by a combination of non-covalent interactions. iipseries.org The primary mode of interaction with protonated amines involves the formation of hydrogen bonds between the ammonium group (-NH3+) of the guest and the oxygen atoms of the crown ether ring. iipseries.org Typically, three strong, alternating hydrogen bonds are formed, creating a stable supramolecular structure. iipseries.org

In addition to hydrogen bonding, several other interactions contribute to the stability and selectivity of the host-guest complex:

π-Cation Interactions: The electron-rich aromatic surfaces of the binaphthyl unit can interact favorably with the positive charge of the ammonium guest, further stabilizing the complex. beilstein-journals.org

π-π Stacking: When the guest molecule contains its own aromatic rings, π-π stacking interactions can occur between the binaphthyl moiety of the host and the aromatic portion of the guest. mdpi.comutwente.nl The extended π-surface of the binaphthyl unit is particularly effective at enhancing complex stability with aromatic guests. utwente.nl

Steric Complementarity: The three-dimensional shape of the host's chiral cavity plays a crucial role. A high degree of shape complementarity between the host and one enantiomer of the guest leads to a more stable complex and, consequently, high enantioselectivity. scispace.com The guest's substituents must fit favorably within the cavities and avoid steric clashes with the "chiral barriers" of the host. scispace.com

Ion-Dipole Interactions: The electrostatic attraction between the cationic guest and the dipoles of the ether oxygen atoms is a fundamental component of the binding. researchgate.net

The mechanism of recognition can also involve a proton transfer from an ionizable group on the host to the amine guest, creating the ammonium ion in situ, which then binds to the crown ether cavity. rsc.org The stability of the resulting complex is also influenced by the solvent, as solvents that are strong hydrogen bond acceptors can compete with the host for the guest, potentially decreasing the binding constant. beilstein-journals.org

The stability of these host-guest complexes can be quantified by their binding or association constants (Kass) and the change in Gibbs free energy (ΔG) upon complexation.

Host-Guest SystemPrimary Interaction MechanismsBinding Energy / Stability DataReference
Binaphthyl Crown Ether - PhenylglycinolHydrogen Bonding, π-Cation Interaction, Hydrophobic InteractionKass = 30 M⁻¹ (for the more stable diastereomer) beilstein-journals.org
Binaphthyl Crown in COF - ZopicloneCH-π Interaction, Hydrophobic InteractionBinding Energy = -18.8 kJ mol⁻¹ (for the more stable diastereomer) nih.gov
Dibenzo-18-crown-6 - Primary Alkylammonium IonHydrogen Bonding (three-point), Electrostatic InteractionsForms highly stable complexes iipseries.org
Acridino-Crown Ether - Aralkylaminesπ-π Interaction, Hydrogen BondingHigh affinity, enantioselective mdpi.com

Conformational Analysis and Chiroptical Properties of R 2,2 Binaphthyl 14 Crown 4

Influence of Host-Guest Complexation on Conformation

The crown ether moiety integrated into the binaphthyl structure provides a binding site for various guest species, particularly metal ions and organic cations. This host-guest complexation can significantly influence the conformation of the entire molecule. The binding of a guest within the crown ether cavity can alter the dihedral angle of the binaphthyl unit, thereby affecting its chiroptical properties. This principle is fundamental to the design of chiral sensors and molecular switches.

For instance, the complexation of amino acid esters by binaphthyl-based crown ethers has been shown to be highly enantioselective, a phenomenon attributed to the complementary steric and electronic interactions between the host and guest. researchgate.netnih.govacs.org The specific orientation of the guest within the host's cavity is directed by subtle forces, including C-H···O and C-H···π interactions. nih.gov The conformational changes upon complexation can be substantial and are often the basis for the observed chiral recognition. researchgate.net The introduction of functional groups onto the binaphthyl backbone can further modulate these interactions and the resulting conformational preferences. nih.gov

Spectroscopic Investigations of Conformation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformation of (R)-2,2'-binaphthyl-14-crown-4 and its derivatives in solution. Changes in the chemical shifts and coupling constants of specific protons can provide detailed information about the molecule's three-dimensional structure and dynamic processes.

Circular Dichroism (CD) Spectroscopy and Chiroptical Switching Behavior

Circular Dichroism (CD) spectroscopy is an essential technique for studying the chiroptical properties of chiral molecules like (R)-2,2'-binaphthyl-14-crown-4. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule.

The CD spectrum of binaphthyl derivatives is characterized by distinct Cotton effects, the signs and magnitudes of which are directly related to the dihedral angle between the naphthalene (B1677914) rings. nih.govmdpi.com A split CD signal, often observed around 250 nm, is particularly sensitive to this dihedral angle and is attributed to the ¹B_b_ transition of the naphthalene chromophores. mdpi.com

The ability to modulate the CD signal through external stimuli, known as chiroptical switching, is a key feature of these systems. nih.gov For example, photoisomerization of an integrated azobenzene (B91143) unit can lead to dramatic changes in the CD spectrum, reflecting the altered conformation of the binaphthyl scaffold. mdpi.com This switching behavior can even result in the inversion of the sign of the Cotton effect, indicating a significant change in the helical preference of the molecule. mdpi.com Similarly, changes in solvent polarity or temperature can also induce conformational changes that are readily detected by CD spectroscopy. nih.govpnas.org The presence of isodichroic points in the CD spectra during such transitions suggests a two-state equilibrium between distinct conformational states. nih.gov

Optical Rotation Studies and its Correlation with Molecular Structure

Optical rotation, the rotation of the plane of plane-polarized light by a chiral substance, is another fundamental chiroptical property that is intimately linked to the molecular structure of (R)-2,2'-binaphthyl-14-crown-4 and its analogues. The specific rotation, [α], is a characteristic value for a given chiral compound under specific conditions.

Studies on binaphthyl-based polymers have shown that the specific optical rotation is highly sensitive to the chiral configuration of the main chain. For instance, a polyarylene containing (R)-binaphthyl units exhibited a large negative specific rotation, which remained stable even after prolonged heating, demonstrating the robustness of the chiral configuration. researchgate.net

Furthermore, the optical rotation of these molecules can be switched by external stimuli, similar to the chiroptical switching observed in CD spectroscopy. Photoisomerization of an appended azobenzene moiety can cause significant shifts in the specific optical rotation, sometimes leading to a reversal of the sign from positive to negative or vice versa. mdpi.com This phenomenon highlights the potential of these molecules in the development of non-destructive photoswitches, where the readout of the state can be performed at a wavelength that does not induce further isomerization. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have been employed to correlate the observed optical rotation with the calculated molecular structure, providing a deeper understanding of the structure-property relationships. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling of R 2,2 Binaphthyl 14 Crown 4 Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For (R)-2,2'-BINAPHTHYL-14-CROWN-4, DFT calculations are crucial for determining its most stable three-dimensional structure and conformational preferences.

The key structural feature of this molecule is the dihedral angle between the two naphthalene (B1677914) rings of the binaphthyl unit, which imparts the axial chirality. DFT calculations on related 2,2'-linked-(R)-binaphthyl systems have shown that this linkage induces a specific helical twist. For instance, studies on (R)-binaphthyl derivatives have consistently shown that the 2,2'-linkage leads to a preferred (P)-helicity in connected molecular structures. mdpi.comnih.gov The dihedral angle is a result of the balance between steric hindrance of the ortho-hydrogens and the electronic effects of the substituents.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can optimize the geometry of the entire molecule, including the conformation of the 14-crown-4 ether ring. mdpi.com The crown ether portion is known to be flexible, adopting different conformations to accommodate guest ions. DFT studies on various 14-crown-4 derivatives have shown that the cavity size and shape are sensitive to the nature of the substituents and the presence of a guest. researchgate.net For the (R)-2,2'-BINAPHTHYL-14-CROWN-4, the binaphthyl unit acts as a rigid scaffold that restricts the conformational freedom of the crown ether ring, pre-organizing it for guest binding.

Optimized structures obtained from DFT calculations provide critical data on bond lengths, bond angles, and the crucial dihedral angle, which are fundamental to understanding its interaction with other molecules. For example, DFT calculations on a similar binaphthyl derivative yielded a computed free energy change of -1.9 kcal/mol for its folded, helical structure compared to an unfolded conformation, confirming the stability of the chiral fold. pnas.org

Table 1: Representative DFT-Calculated Structural Parameters for Binaphthyl Derivatives

ParameterDescriptionTypical ValueSource
Dihedral AngleThe angle between the two naphthalene rings.~90-100° nih.gov
C-C Bond LengthThe pivotal C1-C1' bond connecting the naphthyl rings.~1.49 Å pnas.org
Helical Stabilization EnergyThe energy difference between folded and unfolded states.-1.7 to -1.9 kcal/mol pnas.org

Molecular Dynamics Simulations of Host-Guest Complexation

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the host-guest system over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe the process of complexation, conformational changes, and the stability of the resulting host-guest adduct.

For a system like (R)-2,2'-BINAPHTHYL-14-CROWN-4, MD simulations can be used to study how a chiral guest molecule, such as an amino acid ester, approaches and enters the crown ether cavity. These simulations can reveal the preferred orientation of the guest within the host and the specific intermolecular interactions that stabilize the complex. Studies on similar, larger binaphthyl-crown ethers demonstrate that the guest's ammonium (B1175870) group typically forms hydrogen bonds with the ether oxygen atoms, while the guest's side chain interacts with the aromatic walls of the binaphthyl unit. nih.gov

MD simulations are particularly useful for understanding the role of the solvent in the complexation process. The desolvation of both the host's cavity and the guest molecule upon binding is a critical factor that can be quantified through simulations. Furthermore, MD can illustrate how the flexibility of the crown ether ring allows it to adapt its conformation to optimize interactions with the guest, a process known as "induced fit."

Prediction of Binding Energies and Selectivity for Guest Molecules

A primary goal of computational modeling is to predict the binding affinity and selectivity of a host for different guests. This is crucial for designing molecules with specific recognition properties. Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) can be applied to snapshots from MD simulations to calculate the binding free energy of a host-guest complex.

For (R)-2,2'-BINAPHTHYL-14-CROWN-4, these calculations can predict its selectivity for different enantiomers of a chiral guest. For example, computational studies on a chiral covalent organic framework incorporating a larger binaphthyl-crown-6 ether calculated the binding energy for the (R)- and (S)-enantiomers of the drug zopiclone. nih.gov The results showed a significantly more negative binding energy for the (S)-enantiomer (-18.8 kJ mol⁻¹) compared to the (R)-enantiomer (-3.4 kJ mol⁻¹), indicating a strong preference for the (S)-form, which was consistent with experimental observations. nih.gov

DFT calculations can also be used to assess selectivity, particularly for metal cations. A study on 14-crown-4 derivatives showed that they exhibit a high selectivity for Li⁺ over other alkali and alkaline earth metal ions like Na⁺ and Mg²⁺, with electrostatic interactions being the dominant stabilizing factor. researchgate.net This suggests that (R)-2,2'-BINAPHTHYL-14-CROWN-4 would also be a selective host for lithium ions.

Table 2: Representative Calculated Binding Energies for a Binaphthyl Crown Ether System

Guest EnantiomerCalculated Binding Energy (kJ mol⁻¹)Predicted StabilitySource
(S)-zopiclone-18.8More Favorable nih.gov
(R)-zopiclone-3.4Less Favorable nih.gov

Elucidation of Chiral Recognition Mechanisms via Computational Approaches

Understanding how a chiral host distinguishes between the enantiomers of a chiral guest is a fundamental challenge. Computational approaches are essential for elucidating these chiral recognition mechanisms at the molecular level. For (R)-2,2'-BINAPHTHYL-14-CROWN-4, the mechanism is based on the formation of transient diastereomeric complexes with the guest enantiomers, which have different stabilities.

The chiral recognition arises from a combination of factors:

Three-Point Interaction Model : Based on Cram's rule, stable chiral recognition requires at least three simultaneous points of interaction between the host and guest. For a guest like an amino acid ester, these interactions typically involve hydrogen bonds between the guest's ammonium group and the crown ether oxygens, and steric and/or π-π interactions between the guest's substituents and the binaphthyl walls. researchgate.net

Steric Repulsion : The binaphthyl unit acts as a chiral barrier. One enantiomer of the guest will fit snugly into the cavity, maximizing favorable interactions, while the other enantiomer will experience steric hindrance with the naphthyl walls, leading to a less stable complex. rsc.org

Conformational Pre-organization : The rigid (R)-binaphthyl scaffold pre-organizes the flexible crown ether ring into a specific chiral conformation, creating a well-defined binding pocket that is inherently selective for one guest enantiomer over the other.

Computational studies, combining DFT and MD, can map out the potential energy surface of the host-guest interaction, identifying the most stable complex geometries and the transition states for association and dissociation. These models can visualize the specific hydrogen bonds, C-H···π interactions, and van der Waals forces that contribute to the stability difference between the two diastereomeric complexes. nih.govrsc.org

Analysis of Electronic Properties and Their Role in Interactions

The electronic properties of the host molecule, such as the distribution of charge and the nature of its molecular orbitals, are fundamental to its ability to interact with guests. DFT calculations are used to analyze these properties.

Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of (R)-2,2'-BINAPHTHYL-14-CROWN-4. The oxygen atoms of the crown ether ring are highly electronegative, creating a region of negative electrostatic potential within the cavity, which is attractive to positively charged guests like metal cations or protonated amines. The aromatic faces of the binaphthyl rings provide electron-rich π-surfaces that can engage in π-π stacking or C-H···π interactions with suitable guests.

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For binaphthyl-based systems, the HOMO and LUMO are often localized on the aromatic rings, indicating their importance in electronic interactions. pnas.org In studies of 14-crown-4 derivatives, the active sites for interaction were identified as the oxygen atoms and the carbon atoms of any attached benzene (B151609) rings, which is where the HOMO and LUMO densities were highest. researchgate.net These electronic characteristics govern the strength and nature of the non-covalent interactions—such as electrostatic and dipole-dipole forces—that are critical for host-guest complexation and chiral recognition. rsc.org

Applications of R 2,2 Binaphthyl 14 Crown 4 in Separation Science

Development of Chiral Stationary Phases (CSPs) for Chromatography

Chiral Stationary Phases (CSPs) based on crown ethers have been successfully developed and utilized for the high-performance liquid chromatography (HPLC) resolution of various racemic compounds, especially those containing a primary amino group. koreascience.krnih.gov The development of these CSPs often involves immobilizing a chiral crown ether selector, such as one derived from a binaphthyl unit, onto a solid support, typically silica (B1680970) gel.

The process begins with the synthesis of the chiral crown ether. For binaphthyl-based crown ethers, this involves using the axially chiral 1,1'-binaphthyl unit as a built-in chiral barrier. nih.govresearchgate.net This binaphthyl group imparts a rigid, well-defined chiral environment to the crown ether macrocycle. Once synthesized, the chiral selector is covalently bonded to the surface of porous silica particles. researchgate.netnih.gov This covalent attachment ensures the stability and longevity of the CSP, preventing the chiral selector from leaching during chromatographic runs, even when using mobile phases with high organic solvent content. researchgate.net

The first successful application of a crown ether-based CSP was reported by Sogah and Cram in 1979, who bound the selector to a polystyrene skeleton. mdpi.com Subsequent advancements led to the use of mechanically stable, porous silica particles, which improved the efficiency and commercial viability of these columns. nih.govmdpi.com CSPs incorporating bis-(1,1′-binaphthyl)-22-crown-6 and its derivatives have been particularly successful and are used in commercially available columns like CROWNPAK CR(+)/CR(-). researchgate.netresearchgate.net These stationary phases have demonstrated high chiral recognition efficiency for a wide range of primary amino compounds, including amino acids and their derivatives. koreascience.krresearchgate.net

Principles of Enantiomeric Separation on Crown Ether-Based CSPs

The enantiomeric separation achieved with crown ether-based CSPs, including those with a binaphthyl unit, is based on the principle of "host-guest" chemistry. cyberleninka.ru The chiral recognition mechanism relies on the formation of temporary, diastereomeric complexes between the enantiomers of the analyte (the "guest") and the immobilized chiral crown ether (the "host").

For separation to occur, the analyte, which typically contains a primary amine group, is introduced to the column in an acidic mobile phase. researchgate.netmdpi.com The acidic conditions protonate the amine group, forming an ammonium (B1175870) ion (R-NH₃⁺). This positively charged ammonium ion can then fit into the electron-rich cavity of the crown ether, forming a stable inclusion complex primarily through hydrogen bonding between the ammonium protons and the ether oxygen atoms. researchgate.netmdpi.com

The chirality of the crown ether, provided by the stereogenic centers or, in this case, the axial chirality of the binaphthyl unit, creates a stereoselective interaction. researchgate.net The binaphthyl moiety acts as a chiral barrier, and additional interactions, such as steric hindrance, dipole-dipole interactions, and π-π stacking, contribute to the differential stability of the two diastereomeric complexes. mdpi.commdpi.comnih.gov One enantiomer will form a more stable complex with the CSP, leading to a longer retention time, while the other enantiomer forms a less stable complex and elutes more quickly. This difference in interaction strength and stability is the basis for the chiral resolution. eijppr.com

Factors Influencing Enantioselectivity in Chromatographic Separations

The enantioselectivity and resolution achieved on crown ether-based CSPs are significantly influenced by several chromatographic parameters. The composition of the mobile phase and the column temperature are crucial factors that can be adjusted to optimize separations. researchgate.netresearchgate.net

Mobile Phase Composition:

Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the aqueous mobile phase play a critical role. researchgate.net Generally, increasing the concentration of the organic modifier decreases the retention time of the analytes. researchgate.net However, it can also lead to an increase in enantioselectivity (separation factor, α) and resolution (Rs), as seen in the separation of phenylglycine and methionine. researchgate.net This is attributed to the modification of the solvation of both the CSP and the analytes, which affects the strength of the host-guest interactions. mdpi.com

Acidic Modifier: An acidic modifier, such as perchloric acid or trifluoroacetic acid, is essential to protonate the primary amino group of the analyte, enabling complexation with the crown ether. researchgate.netnih.gov The type and concentration of the acid can influence both retention and enantioselectivity.

Column Temperature:

Temperature affects the thermodynamics of the chiral recognition process. researchgate.netnih.gov Lowering the column temperature often leads to increased enantioselectivity and resolution. This indicates that the transfer of the more retained enantiomer from the mobile phase to the stationary phase is an enthalpy-driven process. mdpi.com However, lower temperatures also result in longer retention times and broader peaks. Therefore, a balance must be found to achieve optimal resolution in a reasonable analysis time.

The following table illustrates the effect of the organic modifier on the separation of phenylglycine using a crown ether CSP.

Organic Modifier% in Mobile Phasek'₁ (retention factor, enantiomer 1)k'₂ (retention factor, enantiomer 2)α (separation factor)Rs (resolution)
Methanol50%0.703.975.677.78
Ethanol50%0.723.755.217.10
Acetonitrile50%0.814.886.028.25
Data derived from studies on crown ether CSPs for separating α-amino acids. researchgate.net

Potential in Membrane-Based Chiral Transport and Separation

Beyond chromatography, chiral crown ethers like (R)-2,2'-BINAPHTHYL-14-CROWN-4 have potential applications in membrane-based separation technologies. These processes utilize the principle of enantioselective transport across a liquid or solid membrane containing a chiral selector.

In a typical setup, a supported liquid membrane (SLM) or a polymer inclusion membrane (PIM) is impregnated with the chiral crown ether. This membrane separates a source phase containing the racemic mixture from a receiving phase. The chiral selector selectively complexes with one enantiomer from the source phase, facilitating its transport across the membrane into the receiving phase. This process is a form of enantioselective liquid-liquid extraction. researchgate.net

The efficiency of this separation is governed by the stability of the host-guest complex and the kinetics of the transport. The crown ether's ability to selectively bind and transport protonated amine-containing compounds makes it a candidate for resolving racemic pharmaceuticals and amino acids. researchgate.net While much of the research has focused on chromatography, the fundamental principles of chiral recognition are directly applicable to membrane science. The development of robust and stable membranes incorporating binaphthyl-crown ethers could offer a continuous and scalable alternative to batch chromatographic separations for obtaining pure enantiomers.

Integration of R 2,2 Binaphthyl 14 Crown 4 into Supramolecular Systems and Functional Materials

Construction of Chiral Organic Cages and Frameworks

The rigid and C2-symmetric structure of the binaphthyl unit is a powerful tool for the bottom-up construction of chiral porous materials such as covalent organic frameworks (COFs) and discrete molecular cages. rsc.org These materials are of significant interest for applications in enantioselective separations, asymmetric catalysis, and guest encapsulation.

The general strategy for incorporating binaphthyl units into these frameworks involves functionalizing the binaphthyl core with reactive groups that can undergo polymerization or self-assembly. rsc.orgwikipedia.org For instance, dialdehyde (B1249045) or diamine derivatives of (R)-BINOL (the precursor to the binaphthyl crown ether) can be used as monomers in condensation reactions to form imine-linked COFs or cages. nih.govoaes.cc The inherent chirality of the (R)-binaphthyl unit is transferred to the resulting porous structure, creating chiral channels or cavities.

In the case of (R)-2,2'-BINAPHTHYL-14-CROWN-4, the crown ether ring itself can act as a chiral recognition site within the framework. By creating derivatives of this molecule, for example by introducing reactive aldehyde or boronic acid functionalities at other positions on the naphthalene (B1677914) rings, it can be used as a chiral building block for COFs. rsc.org The resulting framework would feature pores decorated with chiral crown ethers, capable of selectively binding specific cations or chiral ammonium (B1175870) salts, leveraging the size-selectivity of the 14-crown-4 ring, which is known to favor smaller cations like Li+.

An example of a similar approach, though using a larger crown ether, is the synthesis of three-dimensional chiral COFs from a (S)-1,1'-binaphyl-20-crown-6-derived dialdehyde. nih.gov These frameworks demonstrated high chemical stability and served as effective chiral stationary phases for separating racemic drugs. nih.gov It is reasonable to expect that a framework built from (R)-2,2'-BINAPHTHYL-14-CROWN-4 would exhibit analogous properties, with a different selectivity profile for guests due to the smaller crown ether cavity.

Table 1: Examples of Chiral Frameworks Based on Binaphthyl Derivatives

Framework Type Chiral Monomer Linkage Application Reference
Chiral Covalent Organic Framework (CCOF) (S)-1,1'-binaphyl-20-crown-6 dialdehyde Imine Enantioselective Separation nih.gov
Chiral Covalent Organic Framework (CCOF) (R)-Binaphthyl-based dicarboxylic acid Imine Asymmetric Catalysis rsc.org
Chiral Organic Cage (R)- or (S)-Binaphthyl dialdehyde Imine Ion Sensing (Hg2+) oaes.cc

Incorporation into Chiral Polymers and Conjugated Systems

The integration of chiral units like (R)-2,2'-binaphthyl into the main chain or as side chains of polymers can induce a helical conformation and impart chiroptical properties to the macromolecule. researchgate.netcsic.es These chiral polymers are valuable for applications in chiral recognition, as chiral stationary phases in chromatography, and in the development of circularly polarized luminescence (CPL) materials. researchgate.net

Main-chain chiral conjugated polymers can be synthesized by the polymerization of suitably functionalized (R)-binaphthyl monomers using cross-coupling reactions such as Suzuki or Sonogashira couplings. researchgate.netcsic.es For example, a dibromo or diethynyl derivative of (R)-2,2'-BINAPHTHYL-14-CROWN-4 could be copolymerized with various aromatic linkers. The non-planar nature of the binaphthyl unit disrupts interchain packing, which can enhance solubility and processability, while the extended π-conjugation gives rise to interesting electronic and optical properties. researchgate.net

A review of binaphthyl-based macromolecules highlights the synthesis of polyarylenes from (R)-binaphthyl boronic acid derivatives. researchgate.net These polymers were found to be highly soluble in common organic solvents and possessed a stable chiral configuration, as evidenced by the minimal loss of optical rotation upon heating. researchgate.net The incorporation of the 14-crown-4 moiety into such a polymer backbone would add another layer of functionality, allowing the polymer's conformation and properties to be modulated by the presence of specific metal ions.

Table 2: Properties of a Main-Chain Chiral-Conjugated Polyarylene from an (R)-Binaphthyl Derivative

Property Value Conditions Reference
Molecular Weight (Mw) 41,000 g/mol GPC researchgate.net
Polydispersity Index (PDI) 2.05 GPC researchgate.net
Specific Optical Rotation [α]D -289.4° c = 0.5, CH2Cl2 researchgate.net
UV-Vis Absorption (λmax) 328 nm in CH2Cl2 researchgate.net
Thermal Stability (TGA) Stable up to 340 °C Under Nitrogen researchgate.net

Note: The data in this table is for a polyarylene derived from (R)-4,1-diboronic acid pinacol (B44631) ester-2,2'-dihexyloxy-1,1'-binaphthyl, not the 14-crown-4 derivative, but illustrates the typical properties of such polymers.

Design of Chiral Sensing Platforms (excluding clinical biosensors)

The combination of a chiral selector (the binaphthyl unit) and a binding site (the crown ether) in a single molecule makes (R)-2,2'-BINAPHTHYL-14-CROWN-4 an excellent candidate for the core component of a chiral sensing platform. csic.esresearchgate.net Such sensors often operate based on changes in fluorescence or circular dichroism upon selective binding of a chiral analyte. csic.esresearchgate.net

Porous organic polymers containing BINOL units have been shown to be effective platforms for the enantioselective recognition of chiral compounds like terpenes and amines. csic.esacs.org The sensing mechanism often involves fluorescence quenching, where the interaction between the host polymer and the guest analyte disrupts the fluorescence of the binaphthyl fluorophore. csic.es The enantioselectivity arises from the diastereomeric complexes formed between the chiral host and the different enantiomers of the guest, with one complex typically being more stable. acs.org

In a platform based on (R)-2,2'-BINAPHTHYL-14-CROWN-4, the sensing would be multimodal. The binaphthyl unit would provide a chiral pocket for recognizing neutral or charged chiral molecules through hydrogen bonding and π-π stacking interactions. Simultaneously, the 14-crown-4 ether loop would offer a selective binding site for metal cations, particularly Li+, or for the ammonium group of chiral amines and amino acids. mdpi.com This dual-recognition capability could lead to highly selective and tunable sensors, where the presence of a specific cation could allosterically modulate the chiral recognition properties of the binaphthyl pocket.

Development of Photochromic and Chiroptical Switching Materials

Chiroptical switches are molecules that can reversibly change their chiroptical properties, such as optical rotation and circular dichroism (CD), upon stimulation by an external trigger like light or an electrochemical signal. mdpi.comresearchgate.net The axially chiral binaphthyl unit is a popular component in such switches because its well-defined stereochemistry can be used to control the helicity of an attached photo- or redox-active unit. mdpi.comresearchgate.net

A common strategy involves creating cyclic dyads where an (R)-binaphthyl unit is linked to a photochromic molecule, such as azobenzene (B91143). mdpi.com The azobenzene moiety can be switched between its trans and cis isomers using light of different wavelengths. mdpi.com This geometric change alters the entire conformation of the macrocycle, which in turn significantly modifies the CD spectrum. The axial chirality of the (R)-binaphthyl unit can induce a preferential helical twist (P or M) in the cis-azobenzene moiety, leading to a predictable and switchable chiroptical response. mdpi.comresearchgate.net

Integrating (R)-2,2'-BINAPHTHYL-14-CROWN-4 into such a system would introduce an additional level of control. The binding of a metal ion within the crown ether loop could influence the photoisomerization process or stabilize one of the isomeric states, effectively creating a multi-stimuli responsive system. For example, the chiroptical output could be modulated by both light and the presence or absence of a specific cation. Similarly, linking the binaphthyl crown ether to an electrochromic unit like a viologen could enable electrically-driven chiroptical switching. researchgate.net

Table 3: Chiroptical Switching in an (R)-Binaphthyl-Azobenzene Dyad

Isomer Wavelength for Isomerization Resulting Azobenzene Helicity Change in CD Spectrum Reference
trans - Achiral Initial State mdpi.com
cis 365 nm Induced (P)-helix Significant shift, potential sign inversion mdpi.com

Note: This table describes the general behavior of a 2,2'-linked-(R)-binaphthyl-azobenzene dyad, illustrating the principle of chiroptical switching.

Future Directions and Emerging Research Avenues for R 2,2 Binaphthyl 14 Crown 4

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Diversity

The future development of applications for (R)-2,2'-binaphthyl-14-crown-4 is intrinsically linked to the advancement of its synthesis. While established methods for creating binaphthyl crown ethers exist, future research will likely focus on enhancing both the efficiency of these syntheses and the diversity of accessible derivatives.

Key areas of exploration will include:

Post-Cyclization Functionalization: Developing reliable methods to functionalize the binaphthyl or crown ether moieties after the macrocycle has been formed would open avenues to a wide array of new derivatives. This could involve selective aromatic substitution or modification of the polyether chain.

Combinatorial Approaches: The application of combinatorial chemistry principles could accelerate the discovery of derivatives with optimized properties. By systematically varying substituents on the binaphthyl core, a library of related crown ethers could be generated and screened for specific applications.

Synthetic Strategy Potential Advantages Key Challenges
Template-Directed SynthesisImproved yields and selectivity for the desired macrocycle.Requires the design and synthesis of appropriate templates.
"Click" Chemistry ApproachesHigh efficiency, mild reaction conditions, and broad functional group tolerance.Incorporation of "clickable" handles onto the precursors.
Late-Stage C-H FunctionalizationMore direct route to novel derivatives without de novo synthesis.Achieving high regioselectivity on the complex scaffold.

Design of Advanced Multifunctional Systems

The inherent properties of (R)-2,2'-binaphthyl-14-crown-4 make it an excellent building block for the creation of advanced multifunctional systems. By integrating this crown ether into larger molecular architectures, researchers can design materials with tunable and responsive behaviors.

Future research in this area may focus on:

Chiroptical Switches: Incorporating photochromic or electrochromic units into the structure could lead to materials whose chiroptical properties, such as circular dichroism, can be modulated by external stimuli like light or an electric field. researchgate.net

Enantioselective Sensors: The chiral cavity of the crown ether can be exploited for the development of highly selective sensors for chiral molecules. oaes.cc Coupling the recognition event to a fluorescent or colorimetric signal would enable real-time detection of enantiomeric excess.

Asymmetric Catalysis: While binaphthyl-based ligands are well-established in asymmetric catalysis, the crown ether functionality could introduce a secondary binding site. This could lead to novel catalysts with enhanced activity or selectivity through cooperative effects.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry is poised to accelerate our understanding and prediction of the behavior of (R)-2,2'-binaphthyl-14-crown-4.

Future directions will likely involve:

Predictive Modeling of Host-Guest Interactions: Density Functional Theory (DFT) and other computational methods can be used to model the binding of various guests within the crown ether's cavity. researchgate.net This can help in predicting binding affinities and selectivities, thereby guiding experimental work.

Conformational Analysis: The conformational flexibility of the macrocycle plays a crucial role in its function. Computational studies can provide detailed insights into the preferred conformations of the molecule and how they are influenced by guest binding or solvent effects.

Rational Design of New Systems: By simulating the properties of virtual derivatives, computational chemistry can aid in the rational design of new multifunctional systems with desired characteristics, saving significant synthetic effort.

Computational Method Application in (R)-2,2'-BINAPHTHYL-14-CROWN-4 Research
Density Functional Theory (DFT)Calculation of binding energies, simulation of spectroscopic data (e.g., CD spectra). researchgate.net
Molecular Dynamics (MD)Simulation of conformational changes and guest binding dynamics in solution.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of large supramolecular assemblies incorporating the crown ether.

Expansion of Guest Repertoire and Recognition Phenomena

A key area of future research will be to expand the range of guest molecules that can be recognized by (R)-2,2'-binaphthyl-14-crown-4 and to explore new recognition phenomena.

Potential avenues of investigation include:

Recognition of Biologically Relevant Molecules: Beyond simple chiral amines and amino acid esters, research could target the selective recognition of more complex biological molecules like peptides, carbohydrates, or nucleotides. researchgate.netnih.gov

Anion Recognition: While crown ethers are traditionally known for cation binding, modifications to the structure could induce anion-binding capabilities, leading to new sensors and transporters for anions.

Allosteric Recognition: The design of systems where the binding of one guest molecule at a primary site influences the binding of a second guest at another site could lead to sophisticated molecular switches and logic gates.

Integration into Novel Supramolecular Devices and Smart Materials

The integration of (R)-2,2'-binaphthyl-14-crown-4 into larger supramolecular assemblies and materials is a promising avenue for creating novel devices and "smart" materials with responsive properties.

Future research is expected to explore:

Q & A

Q. What steps ensure compliance with open-data mandates when publishing research on (R)-2,2'-BINAPHTHYL-14-CROWN-4?

  • Methodological Answer : Deposit raw analytical data (e.g., NMR FID files, crystallographic .cif files) in discipline-specific repositories like Zenodo or ChemRxiv. Annotate datasets with metadata (e.g., instrument parameters, software versions). Adhere to journal-specific guidelines for supplementary information, ensuring transparency without redundancy .

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